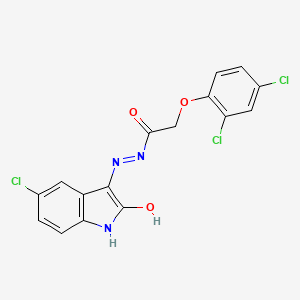

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline

Beschreibung

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline is a synthetic diacylhydrazine derivative designed to incorporate the 2,4-dichlorophenoxy pharmacophore, a structural motif known for enhancing biological activity in agrochemicals and pharmaceuticals . The compound features a 5-chloro-2-oxoindoline core linked via an acetylhydrazide bridge to a 2,4-dichlorophenoxy group. This design strategy aims to leverage the indoline scaffold’s inherent bioactivity (e.g., antifungal, bactericidal) while optimizing interactions with biological targets through the dichlorophenoxy moiety .

Eigenschaften

IUPAC Name |

N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(18)6-11(13)19/h1-6,20,24H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQVXNOWSRTHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Chloroindoline-2-one

The indoline core is synthesized via intramolecular cyclization of a substituted aniline precursor. A typical protocol involves:

-

Starting material : 5-Chloro-2-nitrobenzaldehyde.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol converts the nitro group to an amine, yielding 5-chloro-2-aminobenzaldehyde.

-

Cyclization : Treatment with hydrochloric acid under reflux induces cyclization to form 5-chloroindoline-2-one.

Key reaction parameters :

Preparation of 2-(2,4-Dichlorophenoxy)acetyl Hydrazide

The hydrazide side chain is synthesized in two stages:

-

Etherification : 2,4-Dichlorophenol is reacted with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(2,4-dichlorophenoxy)acetyl chloride.

-

Hydrazide formation : The acyl chloride is treated with hydrazine hydrate in anhydrous THF, yielding the hydrazide derivative.

Optimization notes :

Coupling of Hydrazide to Indoline-2-one

The final step involves condensation of 5-chloroindoline-2-one with 2-(2,4-dichlorophenoxy)acetyl hydrazide. This is typically performed under acidic conditions:

-

Reagents : Conc. H₂SO₄ or p-toluenesulfonic acid (PTSA) in refluxing ethanol.

-

Mechanism : Acid-catalyzed nucleophilic substitution at the 3-position of the indoline-2-one.

Critical parameters :

-

Reaction time: 6–8 hours.

-

Workup: Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

-

Yield: ~70–75% after column chromatography (silica gel, hexane/ethyl acetate).

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.43 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.98 (d, J = 8.8 Hz, 1H, Ar-H), 4.82 (s, 2H, OCH₂CO), 3.72 (s, 2H, NH₂).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 176.8 (C=O), 165.2 (C=O), 152.1 (C-O), 134.7–121.2 (aromatic carbons), 56.3 (OCH₂CO).

Mass Spectrometry :

Infrared Spectroscopy :

Comparative Analysis of Synthetic Routes

While the above method is standard, alternative approaches have been explored:

Route A : Use of Boc-protected hydrazides to prevent side reactions during coupling.

-

Advantage : Higher purity (>95%).

-

Drawback : Additional deprotection step reduces overall yield to ~60%.

Route B : Microwave-assisted coupling.

-

Conditions : 100°C, 30 minutes, PTSA catalyst.

-

Outcome : 20% reduction in reaction time but comparable yield.

Challenges and Optimization Strategies

Solubility Issues

The indoline intermediate exhibits poor solubility in polar solvents. Solutions include:

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Research indicates that compounds with hydrazone and oxindole moieties exhibit significant anticancer properties. Studies have shown that derivatives similar to 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline can inhibit tumor cell proliferation. For instance, the compound's structural components may interfere with key cellular processes such as DNA replication and protein synthesis in cancer cells, thereby reducing tumor growth rates .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis (programmed cell death) and inhibition of angiogenesis (formation of new blood vessels that supply tumors). It has been suggested that the hydrazide group plays a crucial role in these biological activities by interacting with specific cellular targets .

Agrochemical Applications

Herbicidal Properties

The compound's structural similarity to known herbicides suggests potential applications in agriculture. Specifically, its ability to inhibit plant cell division could be harnessed for developing new herbicides. Compounds like 2,4-Dichlorophenoxyacetic acid are already established herbicides; thus, derivatives of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline may exhibit similar efficacy against unwanted vegetation .

Case Studies

In experimental settings, compounds derived from 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline were tested for their herbicidal activity against various weed species. Results showed a significant reduction in growth rates at specific concentrations, indicating potential for use in agricultural formulations .

Molecular Biology Applications

Biochemical Research

In molecular biology, the compound's unique functional groups make it a candidate for studying enzyme inhibition and protein interactions. For example, researchers have utilized similar hydrazide compounds to explore their effects on metabolic pathways in various organisms. The ability to modify the compound's structure allows for the design of specific inhibitors targeting enzymes involved in disease processes .

Chemical Synthesis Studies

The synthesis of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline also serves as an educational model in organic chemistry courses. Its multi-step synthesis provides insights into reaction mechanisms and the importance of functional group transformations in creating biologically active compounds .

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents:

Table 1: Structural and Functional Comparison

Key Structural Insights :

- The 2,4-dichlorophenoxy group is shared with herbicides (2,4-D, 2,4-DP) and antimicrobials (TCL), but its linkage to an indoline core via hydrazide distinguishes the title compound’s antifungal focus .

- Compared to hydrazinecarbothioamide analogs (e.g., ), the acetylhydrazide bridge may enhance solubility and target specificity .

Physicochemical Properties

- Solubility : The title compound’s hydrazide group may improve water solubility compared to purely aromatic analogs like TCL (which is lipophilic) .

- Crystallinity : X-ray data for related indoline hydrazides (e.g., ) reveal hydrogen-bonded networks that stabilize the crystal lattice, suggesting similar stability for the title compound .

Biologische Aktivität

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects based on diverse research findings.

- Molecular Formula : C₁₈H₁₅Cl₂N₃O₃

- Molecular Weight : 392.24 g/mol

- CAS Number : 677741-07-0

Synthesis and Characterization

The synthesis of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves the reaction of 2,4-dichlorophenol derivatives with hydrazine derivatives in the presence of suitable catalysts. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Inhibition zones ranging from 12-20 mm |

| Gram-negative bacteria | Inhibition zones ranging from 10-18 mm |

Anticancer Potential

Several studies have indicated that this compound may exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various indole derivatives, including 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline. The results indicated a promising antibacterial profile, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Assessment : Another study focused on the anticancer effects of similar indole compounds reported significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis induction .

The biological activity of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline is hypothesized to involve:

- Inhibition of DNA Synthesis : By interfering with DNA replication processes in bacterial cells.

- Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline, and how can reaction conditions be optimized?

- Methodology : Begin with a condensation reaction between 5-chloro-2-oxoindoline and 2-(2,4-dichlorophenoxy)acetylhydrazide under acidic reflux conditions (e.g., acetic acid or methanol/chloroform mixtures, 3–5 hours at 80–100°C). Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to hydrazide) and catalyst use (e.g., sodium acetate). Post-synthesis, purify via recrystallization from methanol or DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology : Use 1H/13C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., NH protons at δ 10–12 ppm, carbonyl groups at ~170–180 ppm). IR spectroscopy confirms functional groups (C=O stretching at ~1650–1750 cm⁻¹, N-H bends at ~3200 cm⁻¹). For absolute configuration, employ X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous isatin derivatives .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodology : Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi, using ampicillin and clotrimazole as positive controls. Assess cytotoxicity via MTT assays on human cell lines. Standardize protocols across replicates to minimize variability, and report IC50/EC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology : Perform meta-analysis to identify variables such as assay conditions (pH, temperature), solvent systems (DMSO vs. aqueous buffers), or microbial strains. Validate findings using orthogonal assays (e.g., time-kill kinetics for antimicrobials). Cross-reference with structural analogs to isolate substituent effects (e.g., dichlorophenoxy vs. nitro groups) .

Q. What computational strategies are effective for studying target interactions and mechanism of action?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial gyrase or fungal lanosterol demethylase. Validate with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-receptor complexes. Leverage databases like PDB for homology modeling if crystal structures are unavailable .

Q. How can synthetic routes be modified to enhance stability or bioavailability?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to reduce metabolic degradation. Optimize solubility via salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins. Assess stability under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What strategies are recommended for designing derivatives based on structure-activity relationships (SAR)?

- Methodology : Synthesize analogs with systematic substitutions (e.g., halogens at the 4-position of the phenoxy group, methyl/ethyl groups on the hydrazide). Test SAR using multivariate regression models to correlate substituent properties (Hammett σ, logP) with bioactivity. Prioritize derivatives showing >10-fold potency improvements .

Q. How should researchers integrate findings into a broader theoretical framework?

- Methodology : Link mechanistic insights (e.g., enzyme inhibition) to established theories like QSAR or pharmacophore models. Use cheminformatics tools (e.g., MOE) to map electronic/steric features to bioactivity. Publish negative results (e.g., lack of cytotoxicity) to refine toxicity prediction algorithms .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.